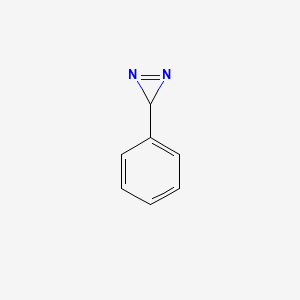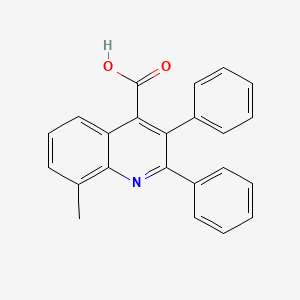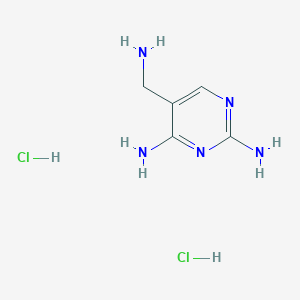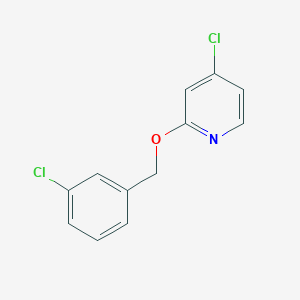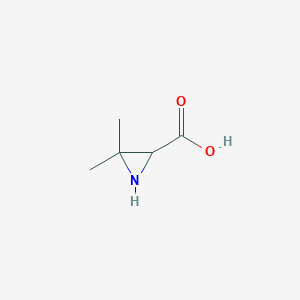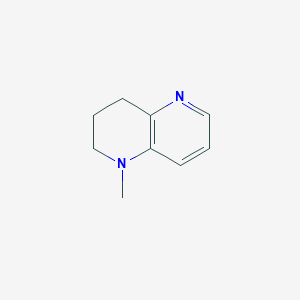
1-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system containing nitrogen atoms at specific positions, making it an important structure in medicinal chemistry due to its potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine can be synthesized through various methods. One common approach involves the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization . Another method includes the use of multicomponent reactions involving aromatic aldehydes, 2-aminopyridine, and malononitrile .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different substituents.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are frequently employed.
Major Products Formed: The major products formed from these reactions include various substituted naphthyridines, which can exhibit different biological and chemical properties .
Applications De Recherche Scientifique
1-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its neuroprotective and anti-inflammatory effects.
Industry: It is used in the development of materials such as ligands for catalysis and components for electronic devices
Mécanisme D'action
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to act as an inhibitor of SHP2, a protein tyrosine phosphatase involved in cell signaling pathways .
Comparaison Avec Des Composés Similaires
1,8-Naphthyridine: Another member of the naphthyridine family with different nitrogen atom positions.
1,6-Naphthyridine: Similar structure but with nitrogen atoms at different positions.
1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydro structure but with different ring systems
Uniqueness: 1-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine is unique due to its specific nitrogen atom arrangement and the resulting biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C9H12N2 |
|---|---|
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
1-methyl-3,4-dihydro-2H-1,5-naphthyridine |
InChI |
InChI=1S/C9H12N2/c1-11-7-3-4-8-9(11)5-2-6-10-8/h2,5-6H,3-4,7H2,1H3 |
Clé InChI |
NATRVVUJQGDXNM-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC2=C1C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11925035.png)
